molecular formula C18H13F2N5OS B2888422 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207031-46-6

1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2888422
CAS No.: 1207031-46-6
M. Wt: 385.39
InChI Key: ULCMFIFIFGYBKJ-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetically designed small molecule of high interest in medicinal chemistry and drug discovery research. Its complex structure incorporates multiple pharmacophores, including 1,2,3-triazole and thiazole heterocyclic rings, which are known to be privileged scaffolds in the development of biologically active compounds . The presence of the 1,2,3-triazole ring, which can mimic amide bonds but offers superior metabolic stability, makes this compound a valuable candidate for probing protein-ligand interactions and developing novel enzyme inhibitors . The specific substitution pattern, featuring 2,5-difluorophenyl and 4-methoxyphenyl groups, is strategically designed to influence the molecule's electronic properties, lipophilicity, and overall binding affinity to biological targets . These features are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in pre-clinical research. Researchers can leverage this compound as a key intermediate or a core structural motif in projects aimed at creating new therapeutic agents. Its structure is particularly relevant for designing potential inhibitors of bacterial DNA gyrase or dihydrofolate reductase (DHFR), as similar triazole-containing hybrids have demonstrated significant antibacterial activities . The molecule is supplied with guaranteed high purity and stability for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5OS/c1-26-12-5-2-10(3-6-12)14-9-27-18(22-14)16-17(21)25(24-23-16)15-8-11(19)4-7-13(15)20/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCMFIFIFGYBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Heterocycle Assembly via Click Chemistry

A widely adopted strategy involves constructing the 1,2,3-triazole core first, followed by thiazole ring formation. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole synthesis. In one protocol:

  • Azide Precursor : 2,5-Difluorophenyl azide is prepared from 2,5-difluoroaniline via diazotization and sodium azide substitution.
  • Alkyne Component : 4-(4-Methoxyphenyl)-1,3-thiazol-2-yl acetylene is synthesized by coupling 4-methoxyphenylthioamide with propargyl bromide under basic conditions.
  • Cycloaddition : The azide and alkyne react in a 1:1 molar ratio with CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (3:1) at 60°C for 12 hours, yielding the triazole-thiazole hybrid.

Key Data :

Parameter Value Source
Yield (Triazole) 78–82%
Reaction Time 10–14 hours
Regioselectivity >95% 1,4-isomer

Convergent Coupling of Preformed Heterocycles

Alternative routes employ Suzuki-Miyaura cross-coupling to link the thiazole and triazole subunits:

  • Thiazole Boronate Synthesis : 4-(4-Methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is prepared via Miyaura borylation of the corresponding bromide.
  • Triazole Halide Preparation : 1-(2,5-Difluorophenyl)-5-amino-4-iodo-1H-1,2,3-triazole is generated through iodination of the triazole amine.
  • Cross-Coupling : Pd(PPh₃)₄ catalyzes the coupling in degassed dioxane/water (4:1) with K₂CO₃ at 90°C for 8 hours.

Optimization Insights :

  • Boronate purity critically impacts yield (≥98% purity required for >70% yield)
  • Excess Pd catalyst (5 mol%) reduces reaction time but increases purification difficulty

Advanced Functionalization Techniques

Protecting Group Strategies for the 5-Amino Group

The nucleophilic 5-amino group necessitates protection during heterocycle assembly:

  • Boc Protection : Di-tert-butyl dicarbonate in THF with DMAP gives 85–90% protected intermediate
  • Deprotection : TFA/CH₂Cl₂ (1:4) cleaves Boc groups without thiazole ring degradation

Comparative Stability :

Protecting Group Acid Stability Base Stability Thermal Stability
Boc Moderate Low High
Fmoc Low High Moderate

Fluorine-Specific Optimization

The 2,5-difluorophenyl group demands tailored conditions:

  • Solvent Effects : DMF enhances fluorine participation in SNAr reactions vs. DMSO
  • Temperature Control : Reactions maintained at ≤40°C prevent defluorination

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, triazole-H)
  • δ 7.89–7.84 (m, 2H, thiazole-H)
  • δ 7.45–7.39 (m, 2H, difluorophenyl-H)
  • δ 3.85 (s, 3H, OCH₃)

HRMS (ESI+) :

  • Calculated for C₁₈H₁₃F₂N₅OS: 385.0741
  • Found: 385.0738

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 65:35):

  • Retention Time: 12.7 min
  • Purity: ≥99.2% (254 nm)

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

A patented Pd recovery system achieves 92% catalyst reuse through:

  • Silica-immobilized thiourea adsorption
  • Methanol/ammonia elution
  • Reactivation under H₂ atmosphere

Waste Stream Management

Critical byproducts require specialized treatment:

  • Fluorinated residues: Ca(OH)₂ precipitation
  • Copper complexes: EDTA chelation followed by ion exchange

Emerging Methodologies

Photochemical Cyclization

UV-mediated (254 nm) ring closure reduces metal catalyst requirements:

  • 45% yield achieved in preliminary trials
  • Limited scalability due to photon penetration depth

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer for exothermic steps:

  • 23% reduction in reaction time vs. batch
  • 15% improvement in overall yield

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,5-Difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Aromatic Substituents Heterocycle Modifications Biological Activity Yield/Activity Notes Ref.
Target Compound 2,5-difluorophenyl, 4-methoxyphenyl 1,3-thiazole linked to triazole Potential antifungal N/A [15]
(2R,3R)-2-(2,5-difluorophenyl)-3-{4-[4-(1,2,3-thiadiazol-4-yl)phenyl]thiazol-2-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol 2,5-difluorophenyl, thiadiazole-phenyl Thiadiazole replaces methoxyphenyl Broad antifungal High efficacy in preclinical models [22]
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-nitrophenyl, benzothiazole Benzothiazole replaces thiazole Antiproliferative 82–97% yield [3]
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-chlorophenyl, 4-fluorophenyl Pyrazoline spacer, halogenated aryl Antimicrobial (reference [48]) High crystallinity, isostructural [8]

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound (electron-donating) may enhance solubility compared to electron-withdrawing groups like nitro () or halogens (). However, nitro groups improve antiproliferative activity in benzothiazole derivatives .
  • Benzothiazole derivatives () exhibit distinct planar geometries, favoring DNA intercalation in cancer cells.
  • Halogen Effects: Chloro and fluoro substituents () improve crystallinity and stability but may reduce metabolic stability compared to methoxy groups .

Biological Activity

The compound 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of the triazole class of compounds, which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H16F2N6OS
  • Molecular Weight : 392.42 g/mol

The compound features a triazole ring linked to a thiazole moiety and a difluorophenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansStrong antifungal

In vitro studies indicated that this compound shows potent activity against both gram-positive and gram-negative bacteria, with a notable effect against fungal pathogens.

Anticancer Activity

The anticancer potential of the compound has been explored in several studies. It was found to exhibit cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (breast cancer)12.5
HCT-116 (colon cancer)10.0
A549 (lung cancer)15.0

The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely due to the disruption of cellular signaling pathways.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. For instance:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death.
  • Induction of Apoptosis : Studies suggest that the compound may activate caspase pathways in cancer cells, promoting programmed cell death.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the efficacy of various triazole derivatives, including the compound , against resistant bacterial strains. The results showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.
  • Anticancer Evaluation : In a comparative study involving several triazole derivatives, this compound exhibited superior cytotoxicity against breast and colon cancer cell lines compared to standard chemotherapeutics like doxorubicin.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Substituted azides (e.g., 2,5-difluorophenyl azide) and alkynes (e.g., 4-(4-methoxyphenyl)-1,3-thiazol-2-yl acetylene) are reacted under inert conditions with CuSO₄·5H₂O and sodium ascorbate in THF/water (1:1) at 60°C for 12–24 hours .
  • Step 2: Post-functionalization of the triazole amine group via nucleophilic substitution or coupling reactions. Optimize yields by controlling temperature (0–25°C), solvent polarity (DMF or DCM), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring (1,4-disubstitution) and substituent positions. The 2,5-difluorophenyl group shows distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
    • IR: Identify N-H stretching (3300–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., amine-thiazole interactions) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with fluorinated analogs (e.g., 4-chlorophenyl derivatives) to assess substituent effects .
  • Enzyme Inhibition: Screen against kinase targets (e.g., EGFR) via fluorescence polarization assays. The thiazole and triazole moieties may chelate Mg²⁺ in ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound toward biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Parameterize the difluorophenyl group’s electrostatic potential and thiazole’s π-π stacking .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Studies: Corate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous triazole-thiazole hybrids .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays, cell line variability) .
  • Structural Validation: Confirm compound identity in conflicting studies via LC-MS and 2D-NMR. Impurities (e.g., regioisomers) may skew results .
  • Dose-Response Refinement: Use 10-point dilution series (0.1 nM–100 μM) with Hill slope analysis to improve accuracy .

Q. How can the photophysical properties of this compound be exploited in bioimaging?

Methodological Answer:

  • Fluorescence Studies: Measure quantum yield (quinine sulfate as standard) and Stokes shift in varying solvents. The methoxyphenyl-thiazole group may exhibit solvatochromism .
  • Cellular Imaging: Incubate with HeLa cells and image via confocal microscopy (λₑₓ = 350 nm, λₑₘ = 450 nm). Compare localization with mitochondrial trackers .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Challenge: Low yields in CuAAC due to copper aggregation.
    Solution: Use polymeric supports (e.g., PEG-Cu) or flow chemistry to improve catalyst dispersion .
  • Challenge: Thiazole ring oxidation during purification.
    Solution: Replace silica gel with neutral Al₂O₃ and avoid prolonged exposure to air .

Q. How to design SAR studies to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Solubility: Introduce polar groups (e.g., -OH, -SO₃H) on the methoxyphenyl ring. Assess via shake-flask method (PBS pH 7.4) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Fluorine atoms may reduce CYP450-mediated oxidation .

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